4-Methoxy-2,3,5,6-tetrafluorostyrene
Overview
Description
4-Methoxy-2,3,5,6-tetrafluorostyrene is a chemical compound with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol It is a derivative of styrene, characterized by the presence of four fluorine atoms and a methoxy group attached to the benzene ring
Preparation Methods
The synthesis of 4-Methoxy-2,3,5,6-tetrafluorostyrene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4-methoxyphenylacetylene with tetrafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Methoxy-2,3,5,6-tetrafluorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as tetrafluorostyrene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-2,3,5,6-tetrafluorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,5,6-tetrafluorostyrene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxy-2,3,5,6-tetrafluorostyrene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-methoxystyrene, 2,3,5,6-tetrafluorostyrene, and other fluorinated styrenes share structural similarities with this compound.
Uniqueness: The presence of both methoxy and tetrafluoro groups in this compound imparts unique chemical properties, such as increased stability and reactivity.
Properties
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-3-4-5(10)7(12)9(14-2)8(13)6(4)11/h3H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDDBHZHCZRAJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C=C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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